(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate features a benzofuran core with a conjugated pyridinylmethylidene group at position 2, a methyl substituent at position 4, and a morpholine-4-carboxylate ester at position 6 (Figure 1). The (2Z) stereochemistry denotes the spatial arrangement of the double bond between the benzofuran and pyridinyl groups, influencing molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-9-15(26-20(24)22-5-7-25-8-6-22)11-16-18(13)19(23)17(27-16)10-14-3-2-4-21-12-14/h2-4,9-12H,5-8H2,1H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYPGVETONUDD-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features, including a benzofuran core and a pyridine moiety, suggest a diverse range of pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
Structural Features
The compound is characterized by:
- Benzofuran Core : Known for various biological activities.
- Pyridine Group : Implicated in interactions with biological targets.
- Morpholine Moiety : Enhances solubility and bioavailability.
The biological activity of the compound is influenced by its ability to interact with various biological macromolecules. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It may bind to receptors, modulating signal transduction pathways.
- Cytotoxic Effects : Demonstrated cytotoxicity against cancer cell lines through apoptosis induction.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, demonstrating IC50 values indicative of significant activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | HCT116 | 9.71 ± 1.9 |
| 6b | MIA PaCa2 | 7.48 ± 0.6 |
| 6c | MIA PaCa2 | 3.27 ± 1.1 |
These findings suggest that the compound may possess anticancer properties through mechanisms involving the inhibition of glycogen synthase kinase 3β (GSK3β), leading to apoptosis in targeted cancer cells .
Enzyme Inhibition
The compound has been shown to inhibit various enzymes, including:
- Tyrosinase : Essential for melanin production; inhibition can affect pigmentation disorders.
In vitro studies reported IC50 values for tyrosinase inhibition ranging from 11 μM to 15 μM for related compounds .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Benzofuran Core : Cyclization reactions under acidic or basic conditions.
- Pyridine Ring Introduction : Condensation reactions with appropriate aldehydes.
- Final Esterification : Using coupling reagents to form the morpholine ester.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of derivatives related to this compound. For example:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural Features of Analogs
Key Observations :
- Position 2 Substituents: Replacing the pyridinyl group (target compound) with a 3,4-dimethoxyphenyl group () increases hydrophobicity (higher XLogP3) but may reduce hydrogen-bonding capacity due to the absence of a pyridine nitrogen.
- Position 6 Substituents : The morpholine carboxylate in the target compound and its dimethoxy analog () provides moderate solubility via the morpholine oxygen, whereas the sulfonate ester in ’s compound improves aqueous solubility but may reduce membrane permeability .
Physicochemical and Structural Properties
Table 2: Calculated Properties and Crystallographic Data
Key Observations :
- Polar Surface Area : The sulfonate ester analog () has a higher polar surface area (~105 Ų vs. 83.5 Ų for the target compound), suggesting enhanced solubility but reduced blood-brain barrier penetration .
- Crystallography : The thiazolo-pyrimidine analog () crystallizes in a triclinic system (space group P1) with Z=4, indicating complex packing influenced by fluorine and sulfur interactions .
Hydrogen Bonding and Conformational Analysis
- Dimethoxy Analog () : The 3,4-dimethoxyphenyl group introduces additional hydrogen bond acceptors (methoxy oxygens), which may enhance binding to aromatic residues in proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
